4-Bromo-2-fluorothiophenol
Overview
Description
4-Bromo-2-fluorothiophenol is an organosulfur compound with the molecular formula C6H4BrFS. It is characterized by the presence of both bromine and fluorine atoms attached to a thiophenol ring. This compound is of significant interest in various fields of chemical research due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
It has been used in the synthesis of various organic compounds , suggesting that its targets could be diverse depending on the specific context of its use.
Mode of Action
4-Bromo-2-fluorothiophenol has been used in the development of quantum dot-based light-emitting diodes (LEDs) . In this context, the compound forms a self-assembled monolayer at the interface between the quantum dot layer and the hole transport layer .
Biochemical Pathways
Its role in improving the performance of quantum dot-based leds suggests that it may influence electron transfer processes .
Result of Action
In the context of quantum dot-based LEDs, the introduction of this compound improves charge transport at the interface, leading to enhanced device performance . The compound’s action results in brighter and more efficient green light emission from indium phosphide (InP) quantum dot-based LEDs .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and atmospheric conditions. For instance, the compound is typically stored under an inert atmosphere at room temperature , suggesting that its stability and efficacy could be affected by exposure to oxygen or extreme temperatures.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluorothiophenol typically involves the halogenation of thiophenol derivatives. One common method is the bromination of 2-fluorothiophenol using bromine in the presence of a suitable catalyst. The reaction is usually carried out under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-fluorothiophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The compound can be reduced to form thiophenol derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of various substituted thiophenols.
Oxidation: Formation of disulfides or sulfonic acids.
Reduction: Formation of thiophenol derivatives.
Scientific Research Applications
4-Bromo-2-fluorothiophenol is utilized in several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
4-Bromo-2-fluorophenol: Similar in structure but lacks the thiol group.
2-Fluorothiophenol: Similar but lacks the bromine atom.
4-Fluorothiophenol: Similar but lacks the bromine atom and has a different substitution pattern.
Uniqueness: 4-Bromo-2-fluorothiophenol is unique due to the presence of both bromine and fluorine atoms on the thiophenol ring, which imparts distinct reactivity and properties compared to its analogs. This dual substitution allows for a broader range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
4-bromo-2-fluorobenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFS/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KENIDQSHNHNYOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626342 | |
Record name | 4-Bromo-2-fluorobenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174414-93-8 | |
Record name | 4-Bromo-2-fluorobenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 174414-93-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Bromo-2-fluorothiophenol improve the efficiency of InP QD-LEDs?
A1: this compound forms a self-assembled monolayer (SAM) at the interface between the hole transport layer (HTL) and the quantum dots (QDs) in the LED. [] This SAM serves two key functions:
Q2: What are the structural characteristics of this compound?
A2: While the provided research article [] focuses on the application of this compound, it doesn't delve into its detailed structural characterization. Information regarding its molecular formula, weight, and spectroscopic data would need to be sourced from chemical databases or other relevant literature.
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